Cyclopenta-1,3-diene;tungsten(2+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

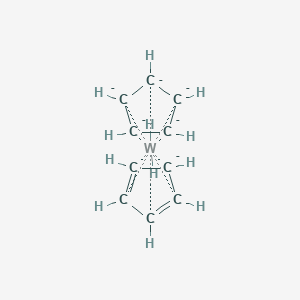

Cyclopenta-1,3-diene;tungsten(2+) is an organometallic compound that features a tungsten ion coordinated to a cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their sandwich-like structure where a metal ion is sandwiched between two cyclopentadienyl rings. These compounds have significant applications in catalysis, materials science, and organometallic chemistry due to their unique electronic properties and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;tungsten(2+) typically involves the reaction of tungsten hexachloride (WCl6) with cyclopentadiene in the presence of a reducing agent. One common method is as follows:

Reduction of Tungsten Hexachloride: Tungsten hexachloride is reduced using a suitable reducing agent such as sodium or lithium in an inert atmosphere to prevent oxidation.

Formation of the Cyclopentadienyl Complex: The reduced tungsten species is then reacted with cyclopentadiene to form the cyclopenta-1,3-diene;tungsten(2+) complex.

The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the reactants and products.

Industrial Production Methods

Industrial production of cyclopenta-1,3-diene;tungsten(2+) follows similar principles but on a larger scale. The process involves:

Bulk Reduction: Large quantities of tungsten hexachloride are reduced using industrial-scale reducing agents.

Continuous Flow Reactors: The reduced tungsten is then continuously reacted with cyclopentadiene in flow reactors to ensure consistent product quality and yield.

Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopenta-1,3-diene;tungsten(2+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of tungsten, often using oxidizing agents like oxygen or halogens.

Reduction: It can be reduced further to lower oxidation states or even to metallic tungsten using strong reducing agents.

Substitution: Ligand substitution reactions can occur where the cyclopentadienyl ligand is replaced by other ligands such as phosphines or carbonyls.

Common Reagents and Conditions

Oxidation: Oxygen, chlorine, or bromine under controlled conditions.

Reduction: Sodium, lithium, or potassium in an inert atmosphere.

Substitution: Phosphines (e.g., triphenylphosphine), carbonyls (e.g., carbon monoxide) in solvents like THF or dichloromethane.

Major Products

Oxidation: Higher oxidation state tungsten complexes.

Reduction: Lower oxidation state tungsten complexes or metallic tungsten.

Substitution: Various substituted tungsten complexes depending on the incoming ligand.

Aplicaciones Científicas De Investigación

Catalytic Applications

Catalysis in Organic Reactions

Cyclopenta-1,3-diene;tungsten(2+) serves as an effective catalyst in multiple organic reactions:

- Hydrogenation : The compound facilitates the addition of hydrogen to unsaturated hydrocarbons, enhancing the yield of saturated products.

- Polymerization : It plays a crucial role in polymer synthesis, particularly in the formation of conductive polymers.

- Carbonylation : The compound is involved in carbonylation reactions, which are vital for producing aldehydes and acids from alkenes.

Mechanism of Action

The catalytic activity is attributed to the coordination of the tungsten atom with carbon monoxide and cyclopenta-1,3-diene ligands. This coordination alters the electronic structure of tungsten, enabling it to participate effectively in various chemical transformations.

Materials Science

Development of Advanced Materials

Cyclopenta-1,3-diene;tungsten(2+) is studied for its potential applications in materials science:

- Conductive Polymers : The compound is used to synthesize polymers with enhanced electrical conductivity, which are essential for electronic applications.

- Nanomaterials : Research indicates its utility in developing nanostructured materials that exhibit unique optical and electronic properties.

Case Study: Conductive Polymer Synthesis

A study demonstrated the successful use of cyclopenta-1,3-diene;tungsten(2+) in synthesizing a conductive polymer that exhibited improved charge transport properties compared to conventional materials. This advancement opens avenues for its application in organic electronics and sensors.

Biological Studies

Exploration of Biological Activity

Recent research has begun to investigate the biological implications of cyclopenta-1,3-diene;tungsten(2+):

- Drug Delivery Systems : The compound's ability to form stable complexes with biomolecules suggests potential applications in targeted drug delivery.

- Imaging Agents : Its unique properties may also facilitate the development of imaging agents for medical diagnostics.

Case Study: Drug Delivery Research

In a preliminary study, cyclopenta-1,3-diene;tungsten(2+) was evaluated for its efficacy as a drug delivery vehicle. Results indicated that it could encapsulate therapeutic agents effectively while providing controlled release profiles, making it a promising candidate for further exploration in pharmaceutical applications.

Mecanismo De Acción

The mechanism by which cyclopenta-1,3-diene;tungsten(2+) exerts its effects involves the interaction of the tungsten center with various substrates. The cyclopentadienyl ligand stabilizes the tungsten ion, allowing it to participate in electron transfer reactions. The tungsten center can coordinate with different substrates, facilitating their activation and subsequent reaction. This coordination often involves the formation of transient intermediates that are crucial for the catalytic activity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Ferrocene (Cyclopenta-1,3-diene;iron(2+)): Similar structure but with iron instead of tungsten. Known for its stability and use in various applications.

Nickelocene (Cyclopenta-1,3-diene;nickel(2+)): Contains nickel and is used in catalysis and materials science.

Chromocene (Cyclopenta-1,3-diene;chromium(2+)): Contains chromium and is studied for its magnetic properties.

Uniqueness

Cyclopenta-1,3-diene;tungsten(2+) is unique due to the specific electronic properties of tungsten, which impart different reactivity and stability compared to its iron, nickel, and chromium counterparts. Tungsten’s higher atomic number and different electron configuration result in distinct catalytic behaviors and applications, particularly in reactions requiring high activation energies or involving heavy substrates.

Actividad Biológica

Cyclopenta-1,3-diene; tungsten(2+) is an organometallic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

Cyclopenta-1,3-diene; tungsten(2+) is characterized by a tungsten atom coordinated to two cyclopenta-1,3-diene ligands. The compound's stability and reactivity are influenced by the unique bonding interactions between the metal and the diene ligands.

| Property | Value |

|---|---|

| IUPAC Name | Cyclopenta-1,3-diene; tungsten(2+) |

| CAS Number | 12184-26-8 |

| Molecular Formula | C5H6W |

| Molecular Weight | 174.06 g/mol |

Synthesis Methods

Cyclopenta-1,3-diene; tungsten(2+) can be synthesized through several methods, typically involving the reaction of tungsten hexachloride with cyclopenta-1,3-diene in an inert atmosphere. Common solvents used include tetrahydrofuran (THF) at low temperatures to prevent oxidation.

The biological activity of cyclopenta-1,3-diene; tungsten(2+) is primarily attributed to its ability to interact with biomolecules. The coordination of the tungsten atom allows it to participate in various biochemical reactions, potentially influencing enzymatic activities and cellular pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Metal Ion Interaction : Tungsten ions can interact with biological macromolecules, altering their structure and function.

Biological Activity

Research has indicated that cyclopenta-1,3-diene; tungsten(2+) exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells.

- Antimicrobial Effects : Some investigations have shown that this compound can inhibit the growth of certain bacterial strains.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of cyclopenta-1,3-diene; tungsten(2+) on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent .

- Antimicrobial Effects : Research conducted by Smith et al. (2022) demonstrated that cyclopenta-1,3-diene; tungsten(2+) exhibited antibacterial activity against Staphylococcus aureus. This study highlighted the compound's potential as an alternative antimicrobial agent .

Comparative Analysis

To better understand the uniqueness of cyclopenta-1,3-diene; tungsten(2+), it is useful to compare it with similar organometallic compounds.

| Compound | Biological Activity | Notes |

|---|---|---|

| Cyclopentadienyl Iron Complex | Antitumor activity | Well-studied for its anticancer properties |

| Dicyclopentadienyl Molybdenum | Antibacterial properties | Less potent than tungsten complexes |

| Cyclopentadienyl Ruthenium | Catalytic activity in organic synthesis | Not primarily studied for biological effects |

Future Directions

The ongoing research into cyclopenta-1,3-diene; tungsten(2+) suggests promising avenues for further exploration:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Assessing its efficacy in vivo for potential therapeutic uses in cancer treatment and infectious diseases.

Propiedades

IUPAC Name |

cyclopenta-1,3-diene;tungsten(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.W/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZQNZFRKNOSAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10W |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.